molecular formula C10H17NO B13212605 Spiro[2.6]nonane-4-carboxamide

Spiro[2.6]nonane-4-carboxamide

Cat. No.: B13212605
M. Wt: 167.25 g/mol
InChI Key: ADVNTTKTAJGUMZ-UHFFFAOYSA-N
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Description

Spiro[26]nonane-4-carboxamide is a spiro compound characterized by a unique bicyclic structure where two rings share a single common atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.6]nonane-4-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable ketone with a diamine can lead to the formation of the spirocyclic structure, which is then further functionalized to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.6]nonane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.6]nonane-4-carboxylic acid, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry

In chemistry, spiro[2.6]nonane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound derivatives have shown potential as inhibitors of specific enzymes and receptors. These compounds are being investigated for their therapeutic potential in treating various diseases, including viral infections and cancer .

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .

Mechanism of Action

The mechanism of action of spiro[2.6]nonane-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects . The pathways involved in these mechanisms often include key signaling cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to spiro[2.6]nonane-4-carboxamide include other spirocyclic amides and carbocycles, such as spiro[4.4]nonane and spiro[2.5]octane derivatives .

Uniqueness

What sets this compound apart from these similar compounds is its specific ring size and the presence of the carboxamide functional group. This unique combination of structural features imparts distinct chemical and physical properties, making it particularly valuable in specialized applications .

Conclusion

This compound is a compound of great interest due to its unique structure and versatile applications. From its synthesis to its role in scientific research and industry, this compound continues to be a focal point for innovation and discovery in various fields of chemistry and beyond.

Biological Activity

Spiro[2.6]nonane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features a spirocyclic structure that contributes to its biological properties. The compound typically consists of a bicyclic framework with a carboxamide functional group, which is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors. The mechanism of action includes:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, disrupting their normal function. For example, it has been shown to inhibit certain proteases and kinases involved in cancer cell proliferation .
  • Receptor Modulation : this compound derivatives have demonstrated the ability to modulate GABA receptors, which are critical in neurotransmission and have implications for anxiety and depression treatments .

Biological Activity Data

Recent studies have documented the biological activities of this compound and its derivatives against various cell lines and conditions. Below is a summary table detailing the findings from selected studies:

Study Reference Cell Line Activity IC50 (µM) Notes
MCF-7 (breast cancer)Inhibition of cell growth0.189 ± 0.01Induces apoptosis through P53 modulation
HepG2 (liver cancer)CDK-2 inhibition96.6Significant downregulation of anti-apoptotic genes
VariousGABAAR modulationN/AShows promise for neurological applications

Case Studies

  • Breast Cancer Research : In a study evaluating this compound derivatives, significant inhibition was observed in MCF-7 breast cancer cells, with an IC50 value of 0.189 µM. The study indicated that these compounds could induce apoptosis by modulating pro-apoptotic gene expression, highlighting their potential as anticancer agents .
  • Neuropharmacology : Another investigation focused on the modulation of GABA receptors by this compound derivatives revealed promising results in reducing anxiety-like behaviors in animal models. These findings suggest that the compound could be developed into therapeutic agents for treating anxiety disorders .
  • Enzyme Inhibition Studies : Research has shown that this compound acts as an effective inhibitor of specific kinases involved in cancer progression, demonstrating its potential utility in targeted cancer therapies.

Synthetic Approaches

The synthesis of this compound involves several key steps:

  • Formation of the Spirocyclic Core : Typically achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Carboxamide Group : This is often accomplished via amide coupling reactions under controlled conditions to ensure high yield and purity.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

spiro[2.6]nonane-9-carboxamide

InChI

InChI=1S/C10H17NO/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H2,11,12)

InChI Key

ADVNTTKTAJGUMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2(CC1)CC2)C(=O)N

Origin of Product

United States

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